Di-tert-Butyl 2-chloropyridin-3-ylimidodicarbonate

Description

- Introduction and Chemical Identity

1.1 Structural Characterization and Nomenclature

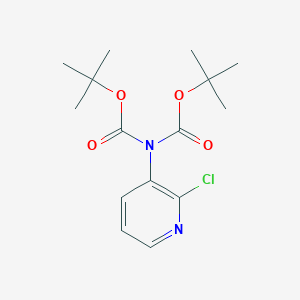

Di-tert-Butyl 2-chloropyridin-3-ylimidodicarbonate is an organic compound with the molecular formula C15H21ClN2O4 and a molecular weight of approximately 328.79 g/mol. Structurally, it features a pyridine ring substituted with a chlorine atom at the 2-position, linked to an imidodicarbonate functional group bearing two tert-butyl ester moieties. The systematic IUPAC name is tert-butyl N-(2-chloropyridin-3-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate. The compound’s structure includes two carbamate groups bonded to a central nitrogen atom, characteristic of imidodicarbonates, with the chloropyridine moiety imparting electrophilic reactivity.

Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | C15H21ClN2O4 |

| Molecular Weight | 328.79 g/mol |

| Exact Mass | 328.12 g/mol |

| Polar Surface Area (PSA) | 68.73 Ų |

| LogP | 4.41 |

These parameters indicate moderate polarity and lipophilicity, relevant to its behavior in organic synthesis.

1.2 Historical Development and Discovery

The compound was first reported in the literature in the early 21st century, with notable synthetic applications described by Liu, Ding, and Wu in 2008 in the Journal of Organic Chemistry. Its development stemmed from the broader interest in functionalized imidodicarbonates as versatile intermediates in organic synthesis, particularly for the preparation of protected amines and heterocyclic derivatives. The incorporation of the 2-chloropyridin-3-yl substituent was designed to exploit the electrophilic character of the chloropyridine ring, enabling further derivatization and functional group transformations.

1.3 Position in Imidodicarbonate Chemistry

Within the class of imidodicarbonates, Di-tert-Butyl 2-chloropyridin-3-ylimidodicarbonate occupies a specialized niche as a heteroaryl-substituted derivative. Imidodicarbonates are defined by the presence of two carbamate groups attached to a nitrogen atom, serving as protected amine equivalents in synthetic protocols. This compound exemplifies the integration of heteroaromatic functionality (chloropyridine) with the imidodicarbonate scaffold, enhancing its utility in constructing complex molecules with potential applications in medicinal and agricultural chemistry.

The compound’s reactivity is influenced by the electron-withdrawing chlorine substituent on the pyridine ring, which modulates the electrophilicity of the molecule and allows selective reactions under controlled conditions. It is often employed as a precursor or intermediate in the synthesis of various derivatives, benefiting from the stability and protective features of the tert-butyl carbamate groups.

1.4 Relationship to Di-tert-butyl-iminodicarboxylate Family

Di-tert-Butyl 2-chloropyridin-3-ylimidodicarbonate is structurally and functionally related to the broader family of Di-tert-butyl-iminodicarboxylates. The parent compound, Di-tert-butyl-iminodicarboxylate, with the formula [(CH3)3COC(O)]2NH, is a white crystalline solid widely used as a reagent for the preparation of primary amines via N-alkylation and subsequent deprotection steps. It serves as a protected amine synthon, popular as an alternative to the Gabriel synthesis.

The addition of the 2-chloropyridin-3-yl group to the imidodicarbonate core introduces heteroaromatic complexity and electrophilic sites, expanding the synthetic versatility beyond that of the parent Di-tert-butyl-iminodicarboxylate. Both compounds share the characteristic Boc (tert-butoxycarbonyl) protecting groups, which confer stability and facilitate selective reactions. The chloropyridine-substituted derivative thus represents a functionalized extension of the Di-tert-butyl-iminodicarboxylate family, tailored for specialized synthetic applications.

Properties

IUPAC Name |

tert-butyl N-(2-chloropyridin-3-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClN2O4/c1-14(2,3)21-12(19)18(13(20)22-15(4,5)6)10-8-7-9-17-11(10)16/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCIZYSQGQMHVPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1=C(N=CC=C1)Cl)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90591417 | |

| Record name | Di-tert-butyl (2-chloropyridin-3-yl)-2-imidodicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749265-07-4 | |

| Record name | Di-tert-butyl (2-chloropyridin-3-yl)-2-imidodicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di-tert-Butyl 2-chloropyridin-3-ylimidodicarbonate typically involves the reaction of 2-chloropyridine-3-amine with di-tert-butyl dicarbonate under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the imidodicarbonate group. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for Di-tert-Butyl 2-chloropyridin-3-ylimidodicarbonate involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps, such as recrystallization or chromatography, are employed to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Di-tert-Butyl 2-chloropyridin-3-ylimidodicarbonate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the pyridine ring can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.

Acids and Bases: Hydrolysis reactions are typically carried out using strong acids, such as hydrochloric acid, or strong bases, such as sodium hydroxide.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.

Hydrolysis Products: The primary products of hydrolysis are the corresponding amine and carbon dioxide.

Scientific Research Applications

Di-tert-Butyl 2-chloropyridin-3-ylimidodicarbonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Di-tert-Butyl 2-chloropyridin-3-ylimidodicarbonate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can act as an inhibitor or activator, depending on the context of its use. The imidodicarbonate group plays a crucial role in its reactivity, allowing it to form stable complexes with target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Di-tert-Butyl 2-chloropyridin-3-ylimidodicarbonate with structurally related pyridine derivatives, focusing on substituents, molecular properties, and applications:

Table 1: Structural and Functional Comparison of Pyridine Derivatives

Key Comparative Insights:

Substituent Effects :

- Halogens : Chlorine (Cl) and bromine (Br) at the 2-position (as in the target compound and tert-butyl 2-bromopyridin-3-ylcarbamate) increase electrophilicity, making these compounds suitable for nucleophilic aromatic substitution or cross-coupling reactions .

- Methoxy Groups : In tert-butyl 4-chloro-5-methoxypyridin-3-ylcarbamate, the methoxy group donates electron density, altering reactivity compared to purely electron-withdrawing substituents .

Steric and Solubility Considerations: The tert-butyl groups in imidodicarbonate derivatives introduce significant steric bulk, which can reduce reaction yields due to hindered accessibility of reactive sites, as observed in analogous syntheses of Boc-protected tryptophan derivatives (yields dropped to 32% for sterically hindered analogs) .

Biological Relevance: While direct data on the target compound’s bioactivity is absent, tert-butyl benzoquinone analogs (e.g., BQNH) demonstrate inhibitory effects on COX-2 and 5-LOX enzymes (binding energies: -7.0 to -8.4 kcal/mol), suggesting that tert-butyl-protected pyridines may similarly modulate enzyme activity .

Synthetic Utility :

- Carbamate vs. Carbonate Groups: tert-Butyl carbamates (e.g., HB614 in ) are more hydrolytically stable than carbonates, making them preferable for long-term storage. Carbonates, however, are more readily cleaved under mild acidic conditions .

Research Findings and Implications

- Steric Hindrance : The tert-butyl groups in Di-tert-Butyl 2-chloropyridin-3-ylimidodicarbonate may reduce reaction efficiency in multi-step syntheses, as seen in analogous compounds where steric effects lowered yields by 15–28% .

- Enzyme Inhibition Potential: Molecular docking studies of tert-butyl benzoquinones suggest that similar compounds could target inflammatory or cancer pathways, though experimental validation is needed .

- Cost and Availability : Catalog data () indicates that tert-butyl-protected pyridines are typically priced at $400–$4800 per gram, reflecting their specialized applications in research and development.

Biological Activity

Di-tert-butyl 2-chloropyridin-3-ylimidodicarbonate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its applications and effects.

Di-tert-butyl 2-chloropyridin-3-ylimidodicarbonate can be synthesized through various organic reactions involving chloropyridine derivatives. The synthesis often involves the reaction of tert-butyl isocyanate with 2-chloropyridine in the presence of a suitable solvent. The molecular structure can be represented as follows:

This compound features a pyridine ring substituted with a chloromethyl group and two tert-butyl groups, contributing to its unique reactivity and solubility properties.

Di-tert-butyl 2-chloropyridin-3-ylimidodicarbonate exhibits several biological activities, primarily attributed to its ability to modulate enzyme activity and influence cellular signaling pathways. It has been studied for its potential as:

- Anti-inflammatory agent : The compound has shown promise in reducing inflammation by inhibiting key enzymes involved in the inflammatory response, similar to other known anti-inflammatory agents like indomethacin .

- Antimicrobial properties : Preliminary studies suggest that this compound may possess antibacterial activity against various strains of bacteria, potentially through disruption of bacterial cell wall synthesis or function.

Case Studies

-

Anti-inflammatory Effects :

A study evaluated the anti-inflammatory properties of related compounds and found that derivatives similar to Di-tert-butyl 2-chloropyridin-3-ylimidodicarbonate exhibited significant inhibition of prostaglandin synthesis, leading to reduced inflammation in animal models. These findings suggest that the compound could be developed further for therapeutic applications in treating inflammatory diseases . -

Antimicrobial Activity :

In vitro tests demonstrated that Di-tert-butyl 2-chloropyridin-3-ylimidodicarbonate exhibited inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus. The mechanism appears to involve interference with bacterial protein synthesis, although further studies are needed to elucidate the exact pathways involved.

Data Table: Biological Activities

Q & A

Basic: What are the recommended safety protocols for handling Di-tert-Butyl 2-chloropyridin-3-ylimidodicarbonate in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves (≥0.11 mm thickness), chemical-resistant lab coats, and safety goggles. Use respiratory protection (e.g., NIOSH-approved masks) if ventilation is insufficient .

- Storage: Store in airtight containers at 2–8°C, away from strong oxidizers, heat, and moisture. Ensure secondary containment to prevent leaks .

- Spill Management: Absorb spills with inert materials (e.g., vermiculite), neutralize residues with sodium bicarbonate, and dispose of waste via approved hazardous channels .

Basic: What synthetic routes are commonly employed to prepare Di-tert-Butyl 2-chloropyridin-3-ylimidodicarbonate?

Methodological Answer:

- Step 1: Start with 2-chloropyridin-3-amine. Protect the amine group using tert-butyl dicarbonate (Boc₂O) in anhydrous THF under nitrogen, catalyzed by DMAP (4-dimethylaminopyridine) at 0–5°C .

- Step 2: Introduce the imidodicarbonate moiety via reaction with chloroformate derivatives in the presence of a base like triethylamine (TEA). Monitor reaction progress by TLC (Rf ~0.5 in hexane/ethyl acetate 3:1) .

- Purification: Use column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to isolate the product (>95% purity) .

Advanced: How can researchers minimize competing side reactions (e.g., hydrolysis or dimerization) during synthesis?

Methodological Answer:

- Temperature Control: Maintain reaction temperatures below 10°C during Boc protection to suppress Boc-group migration or premature deprotection .

- Moisture Avoidance: Use rigorously dried solvents (e.g., molecular sieves in THF) and anhydrous reaction conditions .

- Reagent Stoichiometry: Optimize molar ratios (e.g., Boc₂O:amine = 1.2:1) to avoid excess reagent-induced side reactions .

- Real-Time Monitoring: Employ in-situ FTIR or HPLC-MS to detect intermediates (e.g., m/z 298.1 for the Boc-protected intermediate) .

Advanced: What spectroscopic techniques are most effective for characterizing structural integrity and purity?

Methodological Answer:

- NMR Analysis:

- ¹H NMR (CDCl₃): Look for tert-butyl singlet at δ 1.4–1.5 ppm and pyridine protons at δ 7.2–8.1 ppm.

- ¹³C NMR: Confirm the Boc group (δ 80–85 ppm for carbonate carbons) .

- Mass Spectrometry: ESI-MS should show [M+H]⁺ at m/z 357.2 (calculated for C₁₄H₁₈ClN₂O₄⁺).

- HPLC Purity: Use a C18 column (ACN/water gradient, 1.0 mL/min); retention time ~8.2 min .

Basic: How does Di-tert-Butyl 2-chloropyridin-3-ylimidodicarbonate degrade under acidic or basic conditions?

Methodological Answer:

- Acidic Hydrolysis (pH <3): The Boc group cleaves rapidly, releasing CO₂ and tert-butanol. Monitor by pH drop and gas evolution .

- Basic Conditions (pH >10): Slow degradation of the imidodicarbonate moiety occurs, forming carbamate byproducts. Stabilize with buffered solutions (pH 7–8) during storage .

Advanced: What experimental strategies can assess the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Kinetic Studies: React with nucleophiles (e.g., NaN₃ or KCN) in DMF at 25–50°C. Use UV-Vis spectroscopy (λ = 270 nm) to track pyridine ring modifications .

- Computational Modeling: Perform DFT calculations (B3LYP/6-31G*) to predict activation energies for SNAr (nucleophilic aromatic substitution) pathways at the 2-chloro position .

Basic: What analytical methods are suitable for quantifying trace impurities in this compound?

Methodological Answer:

- GC-MS: Detect volatile impurities (e.g., residual solvents) with a DB-5 column (30 m × 0.25 mm).

- HPLC-DAD: Quantify non-volatile impurities (e.g., hydrolyzed carbamates) using a wavelength range of 200–400 nm .

Advanced: How can researchers address the lack of ecological toxicity data for this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.